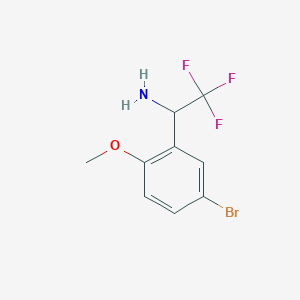

1-(5-Bromo-2-methoxyphenyl)-2,2,2-trifluoroethan-1-amine

CAS No.:

Cat. No.: VC18148081

Molecular Formula: C9H9BrF3NO

Molecular Weight: 284.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9BrF3NO |

|---|---|

| Molecular Weight | 284.07 g/mol |

| IUPAC Name | 1-(5-bromo-2-methoxyphenyl)-2,2,2-trifluoroethanamine |

| Standard InChI | InChI=1S/C9H9BrF3NO/c1-15-7-3-2-5(10)4-6(7)8(14)9(11,12)13/h2-4,8H,14H2,1H3 |

| Standard InChI Key | SKTILAOHOZATIA-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C=C1)Br)C(C(F)(F)F)N |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound has a molecular formula of and a molecular weight of 284.07 g/mol . Its IUPAC name, 1-(5-bromo-2-methoxyphenyl)-2,2,2-trifluoroethanamine, reflects the substitution pattern on the benzene ring: a bromine atom at the 5-position, a methoxy group at the 2-position, and a trifluoroethylamine group attached to the 1-position.

Key Structural Features:

-

Aromatic Ring: The benzene ring contains a bromine atom (electron-withdrawing) and a methoxy group (electron-donating), creating a push-pull electronic effect.

-

Trifluoroethylamine Moiety: The group introduces strong electronegativity, influencing both chemical reactivity and potential biological interactions .

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 284.07 g/mol | |

| CAS Number | 1169882-53-4 | |

| SMILES | COC1=C(C=C(C=C1)Br)C(N)C(F)(F)F | |

| InChI Key | SKTILAOHOZATIA-UHFFFAOYSA-N |

Synthesis and Reaction Conditions

Synthetic Pathways

The synthesis of 1-(5-Bromo-2-methoxyphenyl)-2,2,2-trifluoroethan-1-amine typically involves multi-step reactions, starting with the bromination and methoxylation of a phenyl precursor. Key steps include:

-

Bromination: Introduction of bromine at the 5-position of 2-methoxyphenyl derivatives using reagents like or .

-

Amine Formation: Coupling the brominated intermediate with trifluoroethylamine via nucleophilic substitution or reductive amination.

Optimization Parameters:

-

Solvents: Dichloromethane (DCM) or ethanol are commonly used due to their polarity and compatibility with Lewis acid catalysts.

-

Catalysts: Boron trifluoride () or palladium-based catalysts may enhance reaction efficiency.

-

Temperature: Reactions often proceed at mild temperatures (20–50°C) to prevent decomposition of sensitive intermediates.

Applications in Medicinal Chemistry and Drug Development

Role in Small-Molecule Drug Design

The compound’s trifluoromethyl group and bromine atom make it a valuable building block in drug discovery:

-

Targeted Binding: The group improves binding affinity to hydrophobic pockets in proteins, as seen in kinase inhibitors .

-

Metabolic Stability: Fluorinated compounds often exhibit enhanced metabolic stability, prolonging drug half-life .

Case Study: Patent WO 2021/252822

A 2021 patent disclosed derivatives of 1-(5-Bromo-2-methoxyphenyl)-2,2,2-trifluoroethan-1-amine as intermediates in synthesizing sulfonamide-based inhibitors targeting inflammatory pathways . For example:

-

(P)-1-(5-Chloro-2-methoxy-4-((trifluoromethoxy)methyl)phenyl)-N-(isoxazol-3-yl)-2-oxo-1,2-dihydroquinoline-6-sulfonamide: This derivative demonstrated nanomolar activity against COX-2, highlighting the scaffold’s versatility .

Biological Activity and Mechanistic Insights

In Silico Predictions:

-

LogP: ~2.8 (indicating moderate lipophilicity).

-

Drug-Likeness: Compliant with Lipinski’s Rule of Five, suggesting oral bioavailability potential .

| Hazard | Precautionary Measure |

|---|---|

| Skin Irritation | Avoid direct contact; use fume hood |

| Inhalation Risk | Use respiratory protection |

| Environmental Toxicity | Dispose via hazardous waste protocols |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume